N-Desmethyl Iomeprol Pentaacetate N-Desmethyl Iomeprol Pentaacetate
Brand Name: Vulcanchem
CAS No.: 87785-51-1
VCID: VC20835744
InChI: InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
SMILES: CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Molecular Formula: C26H30I3N3O13
Molecular Weight: 973.2 g/mol

N-Desmethyl Iomeprol Pentaacetate

CAS No.: 87785-51-1

Cat. No.: VC20835744

Molecular Formula: C26H30I3N3O13

Molecular Weight: 973.2 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl Iomeprol Pentaacetate - 87785-51-1

CAS No. 87785-51-1
Molecular Formula C26H30I3N3O13
Molecular Weight 973.2 g/mol
IUPAC Name [2-acetyloxy-3-[[3-[(2-acetyloxyacetyl)amino]-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Standard InChI InChI=1S/C26H30I3N3O13/c1-11(33)41-8-16(44-14(4)36)6-30-25(39)19-21(27)20(23(29)24(22(19)28)32-18(38)10-43-13(3)35)26(40)31-7-17(45-15(5)37)9-42-12(2)34/h16-17H,6-10H2,1-5H3,(H,30,39)(H,31,40)(H,32,38)
Standard InChI Key MUJGKJDSVJWBLH-UHFFFAOYSA-N
SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C
Canonical SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC(=O)C)I)C(=O)NCC(COC(=O)C)OC(=O)C)I)OC(=O)C

Chemical Characteristics and Properties

Chemical Identity

N-Desmethyl Iomeprol Pentaacetate is identified by the CAS number 87785-51-1 and represents a key intermediate in pharmaceutical synthesis pathways. The compound is formally known as 5-[[2-(Acetyloxy)acetyl]amino]-N1,N3-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-1,3-benzenedicarboxamide, though it is also recognized by alternative nomenclature including 5-Acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide . This compound belongs to the broader family of triiodinated benzenedicarboxamides that serve as precursors for contrast media utilized in diagnostic imaging.

The compound's designation as "N-Desmethyl" indicates the absence of a methyl group at a nitrogen position compared to the parent structure, representing a specific structural modification important for its role as a synthetic intermediate. This structural characteristic is essential for its subsequent conversion to Iomeprol through further chemical modifications.

Physical and Chemical Properties

N-Desmethyl Iomeprol Pentaacetate demonstrates distinctive physical and chemical properties that influence its handling and application in pharmaceutical synthesis. The compound presents as a white to off-white solid with specific solubility characteristics, being slightly soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO) . This limited solubility profile impacts its processing during the synthesis of contrast agents.

Table 1. Physical and Chemical Properties of N-Desmethyl Iomeprol Pentaacetate

PropertyValue
CAS Number87785-51-1
Molecular FormulaC26H30I3N3O13
Molecular Weight973.24
Physical AppearanceWhite to Off-White Solid
SolubilitySlightly soluble in Chloroform and DMSO
StabilityLight Sensitive
Storage ConditionsAmber Vial, -20°C Freezer

The compound contains three iodine atoms within its structure, which are critical for its eventual function in radiographic imaging applications. The high atomic number of iodine makes it an effective X-ray attenuator, forming the basis for its utility in developing contrast media that enhance visualization of anatomical structures during radiological examinations.

Structural Features

The molecular structure of N-Desmethyl Iomeprol Pentaacetate centers around a triiodinated benzene ring with two carboxamide groups at positions 1 and 3, and an acetoxyacetamido group at position 5. This creates a symmetrical arrangement around the central aromatic ring that serves as the core of the molecule. The compound features five acetoxy groups (pentaacetate), which are strategically positioned throughout the molecule .

The carboxamide groups are bonded to bis(2,3-bis(acetyloxy)propyl) moieties, creating the characteristic structure that ultimately contributes to the pharmacokinetic and safety profile of the final contrast agent. These acetoxy groups represent protective groups that are typically removed in subsequent synthetic steps to yield the final Iomeprol product with hydroxyl groups that enhance water solubility and biological compatibility.

This structure can be contrasted with N-Desmethyl Iomeprol (CAS 77868-40-7), which has a lower molecular weight of 763.059 and a different molecular formula of C16H20I3N3O8, indicating differences in functional groups while maintaining the core triiodinated structure .

Synthesis and Production

Role as an Intermediate

N-Desmethyl Iomeprol Pentaacetate serves as a critical intermediate in the industrial production of Iomeprol, a non-ionic contrast medium widely used in radiographical examinations. As a synthetic precursor, this compound represents a pivotal step in the multi-stage synthesis pathway of complex radiographic contrast agents . The pentaacetate grouping indicates that the molecule contains five acetate protective groups that shield reactive hydroxyl functionalities during certain stages of synthesis.

The transformation from N-Desmethyl Iomeprol Pentaacetate to Iomeprol likely involves deacetylation reactions that remove the acetyl protective groups to expose hydroxyl functionalities, followed by potential methylation to introduce the methyl group that distinguishes Iomeprol from its N-desmethyl precursor. This careful sequence of chemical modifications ensures the production of a final product with optimal safety and efficacy profiles for clinical applications.

Relationship to Iomeprol

The structural relationship between N-Desmethyl Iomeprol Pentaacetate and Iomeprol illustrates the strategic chemical modifications required to develop effective contrast media. Iomeprol, with different commercial concentrations designated as 150, 200, 250, 300, 350, and 400, represents the end product for which N-Desmethyl Iomeprol Pentaacetate serves as a precursor . The numerical designations for Iomeprol refer to the concentration of iodine in milligrams per milliliter, reflecting different formulations developed for specific clinical applications.

While N-Desmethyl Iomeprol Pentaacetate contains acetylated hydroxyl groups, the final Iomeprol product features free hydroxyl groups that enhance water solubility and reduce osmolality. This transformation represents a crucial aspect of contrast media development, as reduced osmolality correlates with improved safety profiles and decreased adverse reactions in patients undergoing radiological procedures.

Applications in Contrast Media

Relationship to Iomeprol

N-Desmethyl Iomeprol Pentaacetate's primary significance lies in its role as a synthetic intermediate for producing Iomeprol, a non-ionic contrast medium widely employed in diagnostic imaging. Iomeprol belongs to the category of low-osmolar, non-ionic contrast agents that have largely replaced earlier ionic contrast media due to their improved safety profiles . The structural features introduced through N-Desmethyl Iomeprol Pentaacetate contribute directly to the final product's effectiveness in enhancing contrast during radiological examinations.

The development of Iomeprol represents an important advancement in contrast media technology, with the compound demonstrating excellent contrast enhancement properties coupled with minimal adverse effects. This progress in contrast agent formulation stems partly from the careful design and synthesis of intermediates like N-Desmethyl Iomeprol Pentaacetate, which provide the structural foundation for compounds that can safely carry radio-opaque iodine atoms within the human body.

Clinical Relevance

The clinical significance of N-Desmethyl Iomeprol Pentaacetate derives primarily from its role in producing Iomeprol, which has demonstrated remarkable clinical safety and efficacy. In extensive clinical testing involving 4,811 patients undergoing diverse radiographical examinations, Iomeprol proved to be exceptionally well-tolerated despite being used in populations with significant risk factors . Notably, 22.0% of patients had allergic predispositions, 45.3% presented with cardiovascular diseases, and 15.1% had kidney disease, yet adverse reactions remained minimal.

Table 2. Clinical Testing Results of Iomeprol

ParameterValue
Patient Population4,811 individuals
Patients with Allergic Predisposition22.0%
Patients with Cardiovascular Diseases45.3%
Patients with Kidney Disease15.1%
Patients Over 70 Years19.5%
Systemic Side Effects (excluding nausea)<1% of cases

The excellent safety profile of Iomeprol, with systemic side effects occurring in less than 1% of cases (with the exception of nausea), underscores the successful development pathway that begins with carefully designed intermediates such as N-Desmethyl Iomeprol Pentaacetate . This clinical performance has established Iomeprol as a valuable diagnostic tool across various radiological applications, including computed tomography, angiography, and urography.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator